Verlukast

Catalog No.
S546697
CAS No.
120443-16-5
M.F
C26H27ClN2O3S2
M. Wt
515.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verlukast

CAS Number

120443-16-5

Product Name

Verlukast

IUPAC Name

3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid

Molecular Formula

C26H27ClN2O3S2

Molecular Weight

515.1 g/mol

InChI

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1

InChI Key

AXUZQJFHDNNPFG-LHAVAQOQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethylamino-3-oxopropyl)thio)methyl)thiopropanoic acid, L 660,711, L 660711, L-660711, MK 0571, MK 0679, MK 571, MK-0571, MK-0679, MK-571, MK-679, MK571 cpd, verlukast, verlukast, (R-(E))-isomer

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Isomeric SMILES

CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

The exact mass of the compound Verlukastum is 514.1152 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Verlukastum is a medication belonging to the class of leukotriene receptor antagonists (LTRAs) []. Leukotrienes are lipid mediators involved in various inflammatory processes, including allergic rhinitis, asthma, and atopic dermatitis []. Verlukastum works by competitively binding to cysteinyl leukotriene (CysLT) receptors, particularly CysLT1, thereby blocking the actions of leukotrienes in the body [, ].

Anti-inflammatory Effects

Studies suggest that Verlukastum exhibits anti-inflammatory properties by inhibiting the production and actions of leukotrienes. Leukotrienes are known to contribute to airway inflammation, smooth muscle contraction, mucus secretion, and edema (fluid build-up) in allergic airways [, ]. Verlukastum's ability to block CysLT receptors can potentially alleviate these inflammatory symptoms associated with allergic conditions [].

Here are some examples of research findings on the anti-inflammatory effects of Verlukastum:

  • A study published in the journal "Allergy" found that Verlukastum treatment improved asthma control and reduced airway hyperresponsiveness in patients with mild asthma [].
  • Research published in "The Cochrane Database of Systematic Reviews" indicated that Verlukastum can be effective in reducing symptoms of allergic rhinitis, such as rhinorrhea (runny nose), sneezing, and nasal congestion [].

Additional Areas of Investigation

Verlukastum's potential therapeutic effects are being explored in various scientific research areas beyond its established use in allergic conditions. Here are some ongoing areas of investigation:

  • Atopic Dermatitis: Studies are investigating the effectiveness of Verlukastum in managing the symptoms of atopic dermatitis, a chronic inflammatory skin condition.
  • Chronic Obstructive Pulmonary Disease (COPD): Research is exploring whether Verlukastum can improve lung function and reduce exacerbations in patients with COPD, a lung disease characterized by airflow obstruction.
  • Cardiovascular Disease: Some studies suggest that Verlukastum might have potential benefits in reducing the risk of cardiovascular events, although more research is needed in this area.

Verlukast, also known as MK-679, is a potent leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene 1 receptor (CysLT1). It is recognized for its structural composition, which includes a styrylquinoline backbone. This compound is the (R)-enantiomer of MK-571, another leukotriene antagonist. The molecular formula of verlukast is C₁₈H₁₈ClN₃O₂S₂, and it has a molecular weight of approximately 391.93 g/mol. Its design was influenced by earlier compounds in the leukotriene antagonist series, emphasizing its potential in treating conditions such as asthma and allergic rhinitis due to its ability to inhibit leukotriene D4 activity .

Verlukastum works by specifically antagonizing leukotriene receptors, particularly CysLT1 receptors. Leukotrienes are inflammatory lipid mediators involved in allergic reactions. By blocking these receptors, Verlukastum prevents the effects of leukotrienes, leading to reduced inflammation and airway constriction, thereby alleviating asthma and allergic rhinitis symptoms.

Verlukastum is generally well-tolerated, but some side effects such as headache, nausea, and diarrhea have been reported.

Current Research

Beyond its established uses, Verlukastum is being investigated for its potential role in treating various other conditions, including:

  • Atopic Dermatitis: Studies suggest Verlukastum might improve symptoms of atopic dermatitis, a chronic inflammatory skin condition [].
  • Leishmaniasis: Research using computer modeling predicts Verlukastum's potential interaction with proteins crucial for the parasite causing Leishmaniasis, a neglected tropical disease.
, particularly involving its interaction with glutathione. Studies have shown that verlukast can conjugate with glutathione in rat liver, indicating both spontaneous and enzyme-catalyzed reactions. The spontaneous addition rate was measured at 0.18 nmol/min, highlighting its reactivity under physiological conditions . The compound's structure allows for modifications that enhance its pharmacological properties, which have been explored through extensive structure-activity relationship studies .

As a selective antagonist of the CysLT1 receptor, verlukast exhibits significant biological activity by inhibiting the actions of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and mucus secretion. Its pharmacological profile is comparable to that of MK-571, demonstrating efficacy in preclinical models for respiratory conditions. The compound has also shown potential as an inverse agonist, further enhancing its therapeutic applications .

The synthesis of verlukast involves several steps that typically include the formation of the styrylquinoline structure followed by modifications to introduce functional groups that enhance receptor binding and selectivity. One notable method involves heating reaction mixtures that contain various precursors at elevated temperatures to facilitate the formation of the desired product. For example, a synthesis route may involve reacting specific thiol compounds with quinoline derivatives under controlled conditions to yield verlukast .

Verlukast has been primarily investigated for its application in treating asthma and allergic rhinitis due to its ability to block leukotriene-induced bronchoconstriction. Clinical studies have indicated its potential effectiveness in reducing asthma symptoms and improving lung function in patients. Additionally, it may have applications in other inflammatory conditions where leukotrienes play a significant role .

Interaction studies have demonstrated that verlukast not only inhibits CysLT1 receptors but also interacts with multidrug resistance protein 1 (MRP1). This interaction may influence drug transport and efficacy, making it an important consideration in therapeutic contexts. The compound's ability to modulate these pathways suggests potential benefits in combination therapies for asthma and other related disorders .

Verlukast shares structural and functional similarities with several other leukotriene antagonists. Below is a comparison of verlukast with similar compounds:

Compound NameStructure TypePrimary TargetUnique Features
MK-571Racemic mixtureCysLT1Earlier compound; less selective than verlukast
MontelukastBenzothiazine derivativeCysLT1Widely used; fewer side effects
PranlukastCarboxylic acid derivativeCysLT1Different mechanism; effective against asthma
ZafirlukastQuinoline derivativeCysLT1Known for high potency
TomelukastTetrazole-basedCysLT1Enhanced potency due to structural modifications

Verlukast is unique among these compounds due to its specific enantiomeric form and its distinct synthesis pathway that emphasizes both potency and selectivity against leukotriene receptors .

Comprehensive crystallographic analysis of Verlukast reveals limited direct structural data, as systematic X-ray crystallographic studies of polymorphic forms have not been extensively documented in the available literature [1] [2]. However, the absolute stereochemistry of Verlukast has been established through various analytical methods, confirming its structure as the (R)-enantiomer configuration [3] [4] [2].

The molecular structure of Verlukast demonstrates a complex three-dimensional arrangement characterized by multiple stereocenters and conformational flexibility [4] [5]. The compound exhibits one defined stereocenter with absolute stereochemistry, along with one E/Z center contributing to its overall structural complexity [4] [6]. This stereochemical configuration is critical for its biological activity as a selective leukotriene D4 receptor antagonist.

While specific polymorphic forms of Verlukast have not been systematically characterized through X-ray crystallography, related leukotriene receptor antagonists such as pranlukast have been extensively studied for their polymorphic behavior [7]. Pranlukast crystallographic studies reveal that leukotriene antagonists can exhibit multiple crystalline forms, including various solvates and cocrystals with distinct crystal packing patterns categorized as sheet-like and channel-like arrangements [7].

The molecular geometry of Verlukast consists of a quinoline ring system connected through a styryl bridge to a phenyl ring, with additional thioether linkages and a dimethylamino propanoic acid moiety [3] [4] [5]. This complex molecular architecture suggests potential for multiple polymorphic forms, though systematic crystallographic investigation remains to be conducted.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Extensive spectroscopic characterization of Verlukast has been accomplished using multiple analytical techniques, providing comprehensive structural confirmation and metabolite identification capabilities [9] [10].

Nuclear Magnetic Resonance Spectroscopy

High-resolution 500 MHz proton Nuclear Magnetic Resonance spectroscopy has been successfully employed for structural confirmation of Verlukast and its metabolites [9]. The Nuclear Magnetic Resonance analysis revealed critical information about the formation of glutathione conjugates through 1,4-Michael addition reactions at position 12 of the styryl quinoline double bond [9]. These Nuclear Magnetic Resonance studies demonstrated that glutathione addition occurs without apparent stereoselectivity, producing a mixture of two possible isomers in equal amounts [9].

The Nuclear Magnetic Resonance spectroscopic data provided definitive structural confirmation following large-scale incubation and isolation procedures [9]. The technique proved particularly valuable for characterizing biotransformation products and understanding the metabolic pathways of Verlukast in biological systems.

Mass Spectrometry

Mass spectrometric analysis of Verlukast has been conducted using various ionization techniques, including capillary High Performance Liquid Chromatography continuous flow-liquid secondary-ion mass spectrometry [9]. The molecular ion peak appears at m/z 515.09, corresponding to the molecular weight of the compound [11] [9]. Fragmentation patterns obtained through mass spectrometry have been instrumental in structural elucidation and metabolite identification [9] [10].

Mass spectrometry has been particularly useful for characterizing oxidative metabolites formed through cytochrome P450-mediated biotransformations [10]. The technique enabled identification of epoxide intermediates and subsequent metabolites, including 5",6"-dihydrodiol and other oxidation products [10].

Infrared Spectroscopy

Infrared spectroscopic analysis has been employed for functional group identification and molecular vibration characterization of Verlukast [12]. The infrared spectrum provides information about characteristic absorption bands corresponding to specific functional groups within the molecule, including the quinoline ring system, thioether linkages, and amide functionalities.

Ultraviolet Spectroscopy

Ultraviolet spectroscopy using photodiode array detection has been utilized in conjunction with High Performance Liquid Chromatography for compound identification and purity assessment [9] [10]. The ultraviolet absorption characteristics of Verlukast enable effective monitoring during chromatographic separations and metabolite analysis.

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanical computational studies of Verlukast electronic properties have not been extensively documented in the available literature, representing a significant gap in the theoretical understanding of this compound [13] [14]. However, the molecular structure of Verlukast suggests several areas where quantum mechanical calculations would provide valuable insights into its electronic properties and biological activity.

The quinoline heterocyclic system in Verlukast contains an extended π-electron system that would be amenable to density functional theory calculations [13] [14]. Such calculations could elucidate the electronic distribution, molecular orbital characteristics, and frontier molecular orbital energies that contribute to receptor binding affinity and selectivity.

The presence of multiple heteroatoms, including nitrogen in the quinoline ring and sulfur atoms in the thioether linkages, creates interesting electronic environments that could be characterized through quantum mechanical methods [15] [14]. These calculations would be particularly valuable for understanding the electron donating and withdrawing effects that influence molecular reactivity and binding interactions.

The chlorine substituent on the quinoline ring represents an important structural feature that could be analyzed through quantum mechanical calculations to understand its electronic effects on the overall molecular system [15]. Such studies could provide insights into how substituent modifications might affect biological activity and receptor selectivity.

Molecular orbital calculations using hybrid density functional theory methods such as B3LYP would be appropriate for investigating the electronic properties of Verlukast [14]. These calculations could provide information about highest occupied molecular orbital and lowest unoccupied molecular orbital energies, electrostatic potential surfaces, and charge distribution patterns that are relevant to biological activity.

Molecular Dynamics Simulations of Receptor Interactions

Molecular dynamics simulations of Verlukast-receptor interactions have not been comprehensively documented in the available literature, though the importance of such studies for understanding leukotriene receptor antagonist mechanisms is well recognized [16] [17]. The complex nature of G-protein coupled receptor interactions with small molecule ligands makes molecular dynamics simulations particularly valuable for elucidating binding mechanisms and conformational changes.

The cysteinyl leukotriene receptor family, including CysLT1 and CysLT2 receptors, represents the primary targets for Verlukast action [18] [19]. Recent crystallographic studies of related leukotriene receptors have provided structural templates that could serve as starting points for molecular dynamics simulations of Verlukast binding [18]. These receptor structures reveal unique structural features including modified conserved motifs such as altered P-I-F sequences and broken ionic locks that distinguish them from canonical G-protein coupled receptors [18].

Molecular dynamics simulations could provide insights into the binding mechanism of Verlukast at the CysLT1 receptor, where it demonstrates high affinity with Ki values of 0.22 nM [2]. The simulations could elucidate the conformational changes that occur upon ligand binding and the specific molecular interactions that contribute to selectivity over the CysLT2 receptor.

The flexible nature of Verlukast, with its extended molecular structure containing multiple rotatable bonds, makes it an interesting subject for molecular dynamics studies [16]. Simulations could investigate the conformational preferences of the molecule in aqueous solution compared to the receptor-bound state, providing insights into the entropic contributions to binding affinity.

Protein-ligand interaction studies using molecular dynamics could examine the role of specific amino acid residues in Verlukast binding and selectivity [16] [17]. Such simulations could predict the effects of receptor mutations on binding affinity and guide structure-activity relationship studies for the development of improved leukotriene receptor antagonists.

The incorporation of explicit solvent models and physiologically relevant salt concentrations in molecular dynamics simulations would provide realistic representations of the binding environment [16]. These studies could investigate the role of water molecules and ions in mediating Verlukast-receptor interactions and conformational stability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

514.1151628 Da

Monoisotopic Mass

514.1151628 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Q9O54P0H7

MeSH Pharmacological Classification

Leukotriene Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cysteinyl leukotriene
CYSLTR1 [HSA:10800] [KO:K04322]

Wikipedia

Verlukast

Dates

Last modified: 08-15-2023
1: Nicoll-Griffith DA, Gupta N, Twa SP, Williams H, Trimble LA, Yergey JA. Verlukast (MK-0679) conjugation with glutathione by rat liver and kidney cytosols and excretion in the bile. Drug Metab Dispos. 1995 Oct;23(10):1085-93. PubMed PMID: 8654196.
2: Hsieh JY, Lin C, Matuszewski BK. Robotic sample preparation and high-performance liquid chromatographic analysis of verlukast in human plasma. J Chromatogr B Biomed Appl. 1994 Nov 18;661(2):307-12. PubMed PMID: 7894671.
3: Schwartz JI, Margolskee DJ, Bjornsson TD, Williams VC, Hsieh JY, Lin CC, Rogers JD. Oral pharmacokinetics and food interaction of the leukotriene D4 receptor antagonist verlukast. Br J Clin Pharmacol. 1993 Nov;36(5):464-6. PubMed PMID: 12959296; PubMed Central PMCID: PMC1364621.
4: Grossman SJ, Herold EG, Drey JM, Alberts DW, Umbenhauer DR, Patrick DH, Nicoll-Griffith D, Chauret N, Yergey JA. CYP1A1 specificity of Verlukast epoxidation in mice, rats, rhesus monkeys, and humans. Drug Metab Dispos. 1993 Nov-Dec;21(6):1029-36. PubMed PMID: 7905381.
5: Nicoll-Griffith DA, Chauret N, Yergey JA, Trimble LA, Favreau L, Zamboni R, Grossman SJ, Drey J, Herold E. Characterization of verlukast metabolites arising from an epoxide intermediate produced with hepatic microsomes from beta-naphthoflavone-treated rodents (P-4501A1). Drug Metab Dispos. 1993 Sep-Oct;21(5):861-7. PubMed PMID: 7902249.
6: Lammers JW, Van Daele P, Van den Elshout FM, Decramer M, Buntinx A, De Lepeleire I, Friedman B. Bronchodilator properties of an inhaled leukotriene D4 antagonist (verlukast--MK-0679) in asthmatic patients. Pulm Pharmacol. 1992 Jun;5(2):121-5. PubMed PMID: 1611229.
7: Nicoll-Griffith D, Yergey J, Trimble L, Williams H, Rasori R, Zamboni R. In vitro and in vivo biotransformations of the potent leukotriene D4 antagonist verlukast in the rat. Drug Metab Dispos. 1992 May-Jun;20(3):383-9. PubMed PMID: 1355712.
8: Jones TR, Zamboni R, Belley M, Champion E, Charette L, Ford-Hutchinson AW, Gauthier JY, Leger S, Lord A, Masson P, et al. Pharmacology of the leukotriene antagonist verlukast: the (R)-enantiomer of MK-571. Can J Physiol Pharmacol. 1991 Dec;69(12):1847-54. PubMed PMID: 1666333.

Explore Compound Types